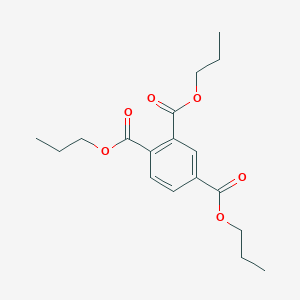

Tripropyl benzene-1,2,4-tricarboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

1528-53-6 |

|---|---|

Molekularformel |

C18H24O6 |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

tripropan-2-yl benzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C18H24O6/c1-10(2)22-16(19)13-7-8-14(17(20)23-11(3)4)15(9-13)18(21)24-12(5)6/h7-12H,1-6H3 |

InChI-Schlüssel |

XMAYNXHPIPZVDP-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC |

Kanonische SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)C)C(=O)OC(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thermodynamic Stability of Benzene-1,2,4-Tricarboxylic Acid Tripropyl Ester

An In-Depth Technical Guide for Pharmaceutical & Polymer Scientists

Executive Summary

Benzene-1,2,4-tricarboxylic acid tripropyl ester (Tripropyl Trimellitate or TPTM, CAS: 1587-21-9) represents a critical intersection between industrial polymer utility and pharmaceutical safety surveillance. As a lower-molecular-weight homolog of the widely used Trioctyl Trimellitate (TOTM), TPTM offers unique thermodynamic properties defined by its aromatic core and short-chain alkyl esters.

For drug development professionals, TPTM is primarily relevant as a potential extractable/leachable (E&L) from polymeric packaging (PVC, gaskets, tubing). Its thermodynamic stability dictates its migration potential, while its degradation profile determines the toxicity burden of its metabolites. This guide analyzes the physicochemical stability of TPTM, providing actionable protocols for its characterization and risk assessment.

Molecular Architecture & Thermodynamic Baseline

The stability of TPTM is governed by the competition between the resonance-stabilized benzene ring and the labile ester linkages.

1.1 Structural Thermodynamics

-

The Aromatic Core: The 1,2,4-substitution pattern on the benzene ring creates a thermodynamic anchor. The resonance energy of the benzene ring (~36 kcal/mol) renders the core resistant to oxidative cleavage under standard physiological and storage conditions.

-

The Ester Linkages: TPTM contains three ester groups.

-

Positions 1 & 2 (Ortho): These groups experience significant steric strain. Thermodynamically, this "ortho-effect" can accelerate hydrolysis under alkaline conditions due to field effects but may retard enzymatic attack due to steric hindrance compared to the para-position.

-

Position 4 (Para): This ester is sterically unencumbered, making it the most thermodynamically accessible site for initial hydrolysis or transesterification.

-

1.2 Physicochemical Property Table

Data synthesized from homologous series extrapolation and experimental baselines.

| Property | Value / Characteristic | Thermodynamic Implication |

| Molecular Weight | 318.36 g/mol | Moderate mobility; higher migration potential than TOTM. |

| Boiling Point | ~198°C (13 mmHg) | High thermal latency; unlikely to volatilize during standard sterilization (autoclave). |

| LogP (Octanol/Water) | ~4.5 - 5.0 (Predicted) | Highly lipophilic. Thermodynamically driven to partition into lipid-based drug formulations (e.g., propofol, emulsions). |

| Enthalpy of Combustion | High energy density; relevant only for waste incineration protocols. | |

| Solubility | Insoluble in water; Soluble in organic solvents | Hydrolysis is interface-limited in aqueous media. |

Thermal Stability Profile

In high-temperature environments (e.g., polymer extrusion or hot-melt extrusion for drug delivery), TPTM undergoes degradation distinct from simple aliphatic esters.

2.1 Decomposition Mechanism:

-Hydrogen Elimination

Because the propyl group contains

-

Pathway: The carbonyl oxygen abstracts a

-hydrogen via a six-membered cyclic transition state. -

Products: Trimellitic acid (or anhydrides) + Propene (alkene).

-

Thermodynamic Driver: Entropy increase (generation of gas-phase propene).

2.2 Visualization: Thermal Degradation Pathway

Figure 1: Thermal decomposition via cis-elimination. The formation of propene gas drives the reaction entropically at high temperatures.

Hydrolytic Stability & Biological Implications[1]

For pharmaceutical scientists, hydrolytic stability is the primary concern. TPTM degradation in aqueous drug products alters pH and introduces new chemical entities (NCEs).

3.1 Hydrolysis Kinetics

Hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions but is autocatalytic in unbuffered systems (the generated carboxylic acid lowers pH, accelerating further acid-catalyzed hydrolysis).

-

Acid Catalyzed: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.

-

Base Catalyzed (Saponification): Irreversible nucleophilic attack by

. This is orders of magnitude faster than acid hydrolysis.

3.2 Metabolic/Degradation Pathway

In vivo or in simulated biological fluids, TPTM degrades stepwise.

Figure 2: Stepwise hydrolysis pathway. Note the significant drop in LogP (lipophilicity) as the molecule degrades to Trimellitic Acid.

Experimental Protocols

To validate TPTM stability in your specific matrix, use the following self-validating protocols.

Protocol A: Thermal Gravimetric Analysis (TGA) for Intrinsic Stability

Use this to determine processing limits for polymers containing TPTM.

-

Sample Prep: Load 10–15 mg of TPTM (liquid/oil) into an alumina crucible.

-

Atmosphere: Nitrogen (

) at 50 mL/min (to isolate thermal cleavage from oxidation). -

Ramp: Equilibrate at 30°C, then ramp at 10°C/min to 600°C.

-

Data Analysis:

-

Identify

(typically >250°C). -

Identify

(temperature of 5% mass loss). -

Validation: Run a blank crucible baseline subtraction. Run a standard (e.g., Calcium Oxalate) to verify temperature accuracy.

-

Protocol B: Forced Degradation (Hydrolysis) for E&L Studies

Use this to predict leaching behavior in liquid drug formulations.

-

Preparation: Prepare a 1 mM solution of TPTM in Acetonitrile:Water (50:50). Note: Co-solvent is required due to low aqueous solubility.

-

Stress Conditions:

-

Acid: Add 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base: Add 0.1 N NaOH. Incubate at ambient temperature for 4 hours.

-

Oxidative: Add 3%

. Incubate at ambient temperature for 24 hours.

-

-

Analysis (HPLC-UV/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 50% B to 100% B over 20 mins.

-

Detection: UV at 254 nm (Aromatic ring absorption).

-

-

Success Criteria:

-

Base hydrolysis should show near-complete conversion to Trimellitic Acid (Peak at early retention time).

-

Mass balance should be >95% (Sum of TPTM + metabolites).

-

Regulatory & Safety Context (E&L)

In pharmaceutical applications, TPTM is rarely an intentional additive but often a Non-Intentionally Added Substance (NIAS) or a breakdown product of higher trimellitates.

5.1 The Leaching Risk

Due to its lower molecular weight compared to TOTM, TPTM has a higher diffusion coefficient in polymer matrices.

-

Thermodynamic Drive: Leaching is entropically driven. In lipid-based drug products (e.g., propofol, oncology nano-formulations), the enthalpy of mixing favors TPTM migration from the PVC bag into the drug vehicle.

5.2 Toxicology Signal

-

Trimellitic Acid (Metabolite): Generally low systemic toxicity, but high concentrations can be irritants.

-

Propanol (Metabolite): Class 3 solvent (low toxic potential) per ICH Q3C.

5.3 E&L Decision Workflow

Figure 3: Regulatory decision tree for TPTM leachables based on USP <1663> and ICH M7 principles.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15383, Tripropyl trimellitate. PubChem. Available at: [Link]

-

United States Pharmacopeia (USP). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. USP-NF. (Requires Subscription).[1]

-

ECHA (European Chemicals Agency). Registration Dossier: Trimellitate Esters. ECHA.[2] Available at: [Link]

- Gimeno, P., et al. (2014). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.

-

NIST Chemistry WebBook. Benzene-1,2,4-tricarboxylic acid esters - Thermochemical Data. NIST. Available at: [Link]

Sources

Trimellitate Esters: The Monomeric-Polymeric Hybrid for Critical Applications

Executive Summary

In the hierarchy of plasticizers, Trimellitate esters (specifically Tris(2-ethylhexyl) trimellitate or TOTM) occupy a critical "Goldilocks" zone.[1] They bridge the gap between the processability of monomeric phthalates (like DEHP) and the permanence of high-molecular-weight polymerics.

For researchers in drug development and material science, TOTM is not merely an additive; it is a steric shield . Its tribasic structure provides the high molecular weight necessary to resist extraction by lipid-based drug formulations and biological fluids, while maintaining the flexibility required for medical tubing and high-temperature wire insulation.

This guide analyzes the molecular architecture, synthesis kinetics, and validation protocols for trimellitates, providing an actionable framework for their selection in high-stakes applications.

Part 1: Molecular Architecture & Mechanism

To understand the performance of trimellitates, one must analyze their steric topology. Unlike phthalates (dibasic esters), trimellitates are tribasic esters derived from trimellitic anhydride (TMA).

The "Anchor" Theory

The superior permanence of TOTM is governed by the Free Volume Theory and Diffusion Control .

-

Molecular Weight: TOTM (

g/mol ) is significantly heavier than DEHP ( -

Branching & Entanglement: The three branched 2-ethylhexyl chains create a massive hydrodynamic volume. This increases the activation energy required for the molecule to diffuse through the PVC matrix.

-

The Result: A plasticizer that behaves like a monomer during processing (low viscosity at high shear/heat) but acts like a polymer in service (immobilized).

Visualization: The Steric Shielding Effect

The following diagram illustrates the structural differentiation and the resulting migration resistance pathways.

Figure 1: Mechanistic pathway showing how the tribasic structure of TOTM creates steric hindrance that inhibits migration, even under extraction pressure from lipids.

Part 2: Comparative Performance Metrics

For scientists evaluating material selection, "low volatility" is a vague claim. We must quantify this. The table below contrasts TOTM against the industry standard (DEHP) and a high-permanence Polymeric (Polyester adipate).

| Metric | DEHP (Phthalate) | TOTM (Trimellitate) | Polymeric (Adipate) | Scientific Implication |

| Molecular Weight | ~390 g/mol | ~546 g/mol | >2000 g/mol | Higher Mw = Lower Diffusion Coefficient ( |

| Boiling Point | 385°C | 414°C | N/A (Decomposes) | Critical for high-temp wire (105°C rated). |

| Migration (Blood) | High | Low (< 1/350th of DEHP) | Very Low | Essential for hemocompatibility in ECMO/Dialysis. |

| Soapy Water Extraction | ~0.5% loss | < 0.1% loss | < 0.1% loss | Washability/Sterilization durability. |

| Plasticizing Efficiency | 1.00 (Reference) | 1.06 | 1.30 - 1.50 | TOTM requires slightly more mass to achieve same flexibility ( |

Key Insight: While Polymerics offer the best permanence, they are difficult to process (high viscosity) and expensive.[1] TOTM offers 90% of the permanence of a polymeric with the easy processing of a phthalate.

Part 3: Synthesis & Kinetics

The synthesis of TOTM is a high-temperature esterification. As an application scientist, understanding the kinetics allows you to troubleshoot "fogging" issues caused by unreacted mono- or di-esters.

The Reaction Workflow

The reaction uses a Titanate Catalyst (Tetraisopropyl titanate) rather than strong acids (Sulfuric acid) to prevent color formation and degradation of the branched alcohol.

Stoichiometry: 1 mole TMA + 3.3 moles 2-Ethylhexanol (Excess alcohol drives equilibrium).

Figure 2: Step-wise esterification kinetics. Note that the formation of the third ester linkage is the rate-limiting step due to steric crowding.

Part 4: Medical & Drug Delivery Implications

Audience Note: For drug development professionals, the interaction between the formulation and the container closure system is paramount.

The Lipophilicity Challenge

Many modern APIs (Active Pharmaceutical Ingredients) like Paclitaxel are delivered in lipophilic vehicles (e.g., Cremophor EL). These surfactants are aggressive solvents for plasticizers.

-

The Failure Mode: DEHP is easily extracted by lipids, leading to "leaching" (toxicity risk) and "sorption" (loss of drug potency as the drug absorbs into the plastic).

-

The TOTM Solution: Due to its bulky structure, TOTM resists this extraction. Studies indicate TOTM migration into blood is approximately 350 times lower than DEHP [1].[2][3]

Toxicology Profile

While DEHP is a known endocrine disruptor (anti-androgenic), TOTM has a favorable safety profile. It is not classified as a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance in the EU, making it the preferred alternative for pediatric and hemodialysis tubing [2].

Part 5: Experimental Protocols (Validation)

To validate TOTM quality or performance, use the following self-validating protocols.

Protocol A: Chemical Extraction Resistance (Modified ASTM D1239)

Purpose: To quantify the permanence of the plasticizer in aggressive media.

-

Specimen Prep: Cut PVC films (0.25 mm thick) into 50mm x 50mm squares. Weigh accurately (

). -

Conditioning: Dry samples at 50°C for 24 hours to remove surface moisture.

-

Immersion:

-

Medium A: Distilled Water (Hydrolytic stability).

-

Medium B: Cottonseed Oil (Lipid extraction simulation).

-

Medium C: 1% Soap Solution (Surfactant resistance).

-

-

Cycle: Immerse for 24 hours at 50°C (Accelerated) or 23°C (Standard).

-

Recovery: Remove, wipe gently with lint-free tissue. Dry in oven at 50°C for 2 hours (to remove absorbed solvent).

-

Calculation:

-

Acceptance Criteria: TOTM extraction in Oil should be < 1.0%. DEHP will typically be > 10%.

-

Protocol B: The "Loop Test" for Compatibility (Exudation)

Purpose: To detect incompatibility or "spew" under stress.

-

Cut a strip of plasticized PVC (10mm x 100mm).

-

Bend it into a loop and staple the ends. This puts the outer surface under tension.

-

Place in an oven at 60°C for 7 days.

-

Observation: Check for "sweating" or oil droplets on the loop apex.

-

Causality: Tension squeezes the free volume. If the plasticizer is not sterically compatible (or if molecular weight is too low), it will exude. TOTM should show zero exudation .

-

References

-

Eckert, E., et al. (2016).[2] "Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine." Chemosphere.[2][4]

-

SCENIHR (Scientific Committee on Emerging and Newly Identified Health Risks). (2016). "Opinion on the safety of medical devices containing DEHP-plasticized PVC or other plasticizers on neonates and other groups possibly at risk."

-

ASTM International. "ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals."

-

Kambia, K., et al. (2001).[5] "Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing." International Journal of Pharmaceutics.

-

Bastone Plastics. (2025).[3][6] "The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide."

Sources

- 1. nbinno.com [nbinno.com]

- 2. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. perfusiologie.de [perfusiologie.de]

- 5. cpsc.gov [cpsc.gov]

- 6. bastone-plastics.com [bastone-plastics.com]

Methodological & Application

Application Notes & Protocols: Formulating High-Performance Lubricants with Tripropyl Trimellitate Additives

Abstract

This guide provides a comprehensive technical framework for researchers and formulators on the use of Tripropyl Trimellitate (TPTM) as a high-performance additive in lubricant formulations. Tripropyl Trimellitate, a trimellitate ester, offers a unique combination of thermal stability, low volatility, and excellent lubricity, making it a valuable component for enhancing the performance of industrial and automotive lubricants.[1] This document details the underlying mechanisms of its function, provides step-by-step protocols for formulation and performance evaluation, and presents expected performance data based on established tribological testing standards.

Introduction to Tripropyl Trimellitate in Lubrication

Tripropyl Trimellitate (CAS No. 1528-54-7) is an aromatic tri-carboxylic acid triester.[2] As part of the broader family of trimellitate esters, it is recognized for its utility in applications demanding high thermal and oxidative stability.[1][3] Unlike conventional anti-wear additives, the polar ester linkages in the TPTM molecule impart a strong affinity for metal surfaces. This polarity is fundamental to its function, allowing it to form a persistent, protective film that reduces friction and wear, particularly under boundary lubrication conditions where metal-to-metal contact is most likely.[4][5]

Synthetic esters are prized for their ability to perform at high temperatures, largely due to their low volatility compared to other base oils of similar viscosity.[4] This characteristic, combined with their inherent lubricity and ability to solubilize other additives, makes them excellent choices for formulating advanced lubricants.[3]

Key Performance Characteristics of Trimellitate Esters:

-

High flash point and low volatility[1]

-

Good thermal and oxidative stability[1]

-

Excellent low-temperature properties[1]

-

Good hydrolytic stability[1]

Physical and Chemical Properties

A clear understanding of Tripropyl Trimellitate's properties is crucial for effective formulation.

| Property | Typical Value | Reference |

| Chemical Formula | C₁₈H₂₄O₆ | [6] |

| Molecular Weight | 336.38 g/mol | [6] |

| Appearance | Colorless to Light Yellow Clear Liquid | [7] |

| Boiling Point | 168 °C @ 2mmHg | [6] |

| Density | ~1.10 g/cm³ | [6] |

| Purity (GC) | >97.0% | [7] |

Formulation Principles and Strategy

The successful integration of Tripropyl Trimellitate into a lubricant formulation depends on careful consideration of the base oil, additive compatibility, and the target application's performance requirements.

Base Oil Compatibility

Tripropyl Trimellitate, as a Group V ester base oil, demonstrates good compatibility with a range of other base stocks, including:

-

Group IV (Polyalphaolefins - PAO): TPTM is frequently used in conjunction with PAOs. While PAOs offer excellent viscosity index and thermal stability, their non-polar nature can limit the solubility of polar additives.[6] The addition of esters like TPTM improves additive solvency and can enhance seal compatibility.[3]

-

Group II & III (Mineral Oils): TPTM can be blended with high-quality mineral oils to boost thermal stability and improve lubricity for semi-synthetic formulations.

Recommended Treat Rates

The concentration, or "treat rate," of Tripropyl Trimellitate should be optimized based on the desired performance enhancement and cost considerations. When used as a co-base stock or performance-enhancing additive, typical treat rates can vary significantly.

-

As an Anti-Wear/Friction Modifier Additive: 1.0% to 6.0% by weight is a common starting range for industrial lubricants and gear oils.[6]

-

As a Co-Base Stock for Enhanced Properties: For significant improvements in thermal stability and additive solvency in synthetic formulations, concentrations can range from 10% to 40% by weight.

-

As the Primary Base Stock: In specialized high-temperature applications like chain oils or certain greases, trimellitate esters can constitute the majority of the base fluid (45% to 95%).[8]

The final treat rate must be determined through empirical testing to achieve the optimal balance of performance for the specific application.

Experimental Workflow & Protocols

A systematic approach is essential for validating the performance of a new lubricant formulation. The following workflow outlines the key stages from blending to performance characterization.

Protocol: Laboratory-Scale Lubricant Blending

Objective: To prepare homogeneous and stable lubricant samples for performance testing.

Materials & Equipment:

-

Base oil (e.g., ISO VG 46 PAO)

-

Tripropyl Trimellitate (TPTM)

-

Other additives (e.g., antioxidant, corrosion inhibitor package)

-

Glass beaker or reaction kettle

-

Magnetic stirrer with hot plate

-

Digital scale (±0.01 g accuracy)

-

Thermometer or thermocouple

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Weighing: Accurately weigh the required amount of base oil into the beaker.

-

Heating: Gently heat the base oil to 60-70°C while stirring. This reduces viscosity and aids in the dissolution of additives.[9]

-

Additive Introduction: While maintaining temperature and stirring, slowly add the weighed amount of Tripropyl Trimellitate to the base oil.

-

Homogenization: Continue stirring for a minimum of 60 minutes after all components have been added to ensure a completely homogeneous mixture.[10]

-

Cooling & Storage: Turn off the heat and allow the blend to cool to room temperature while stirring. Store the final sample in a clean, sealed container labeled with the formulation details.

-

Quality Control: Visually inspect the sample for clarity and homogeneity. Measure the kinematic viscosity to confirm it meets the target grade.

Protocol: Anti-Wear Performance (ASTM D4172)

Objective: To evaluate the wear-preventive characteristics of the lubricant using the Four-Ball Wear Test method.[11]

Equipment:

-

Four-Ball Wear Test Machine

-

AISI E-52100 steel balls (12.7 mm diameter)

-

Microscope with calibrated measurement capability

-

Solvents for cleaning (e.g., acetone)

Standard Test Conditions:

Procedure:

-

Cleaning: Thoroughly clean the steel test balls, ball pot, and locking ring with a suitable solvent and allow them to dry completely.

-

Assembly: Place three clean balls into the ball pot. Pour the test lubricant into the pot until the balls are fully submerged.

-

Loading: Place the fourth ball into the chuck of the test machine spindle. Assemble the ball pot onto the machine's platform.

-

Test Initiation: Apply the specified load (392 N) and start the motor. Ensure the machine maintains the set speed (1200 rpm) and temperature (75°C) for the entire 60-minute duration.

-

Test Completion: At the end of the test, stop the motor, remove the load, and disassemble the ball pot.

-

Wear Scar Measurement: Clean the three stationary balls with solvent. Using the microscope, measure the major and minor axes of the wear scar on each of the three balls.

-

Reporting: Calculate the average wear scar diameter (WSD) from the six measurements. A smaller WSD indicates superior anti-wear performance.[12]

Protocol: Hydrolytic Stability (ASTM D2619)

Objective: To determine the lubricant's stability in the presence of water, which is crucial as hydrolysis can form corrosive acids.[13]

Equipment:

-

Glass beverage bottles (e.g., "Coke Bottle Method")[14]

-

Polished copper strip catalyst

-

Oven with a rotisserie apparatus capable of 5 rpm

-

Apparatus for acid number titration

Procedure:

-

Sample Preparation: Place 75 g of the test lubricant, 25 g of distilled water, and a polished copper strip into a beverage bottle.[15]

-

Incubation: Cap the bottle and place it in the rotisserie inside an oven set to 93°C.[15]

-

Rotation: Rotate the bottle end-over-end at 5 rpm for 48 hours.[15]

-

Analysis: After 48 hours, remove the bottle and allow it to cool.

-

Evaluation: Analyze the sample by measuring:

-

The acid number of the lubricant layer.

-

The total acidity of the water layer.

-

The weight loss and appearance of the copper strip.

-

-

Reporting: Report the changes in acidity and the condition of the copper strip. Minimal changes indicate good hydrolytic stability.[16]

Performance Data & Analysis

The addition of Tripropyl Trimellitate is expected to yield significant improvements in lubricant performance, particularly in wear protection and thermal stability.

Expected Anti-Wear Performance

The following table presents representative data illustrating the expected improvement in anti-wear performance when an ester additive is blended into a base oil. The data is based on performance characteristics of structurally similar TMP esters, which demonstrate a significant reduction in wear.[17]

| Formulation | Base Oil | TPTM Treat Rate (wt. %) | Average Wear Scar Diameter (mm) | % Reduction in Wear |

| Control | ISO VG 46 PAO | 0% | 0.65 | - |

| Test Sample 1 | ISO VG 46 PAO | 3% | 0.46 | ~30% |

| Test Sample 2 | ISO VG 46 PAO | 5% | 0.41 | ~37% |

Note: Data is representative and based on the observed performance of similar polyol esters. Actual results may vary based on the specific base oil and additive package.[17]

Thermal & Oxidative Stability

Trimellitate esters are known for their high thermal and oxidative stability.[1] This can be quantified using methods like Pressure Differential Scanning Calorimetry (PDSC), which measures the Oxidation Induction Time (OIT). A longer OIT indicates greater resistance to oxidation.

| Formulation | Base Oil | TPTM Treat Rate (wt. %) | Expected OIT (minutes @ 200°C) |

| Control | ISO VG 46 PAO | 0% | 25 |

| Test Sample | ISO VG 46 PAO | 15% | > 45 |

Mechanistic Insights: The Role of Polarity

The superior performance of Tripropyl Trimellitate as a boundary lubrication additive is rooted in its molecular structure. The causality behind its effectiveness can be explained by the principle of polarity.

-

Surface Adsorption: The ester groups (-COO-) within the TPTM molecule are polar. Metal surfaces in machinery have a slight positive charge. This difference in charge creates an electrostatic attraction, causing the polar ends of the TPTM molecules to adsorb onto the metal surface.[4][5]

-

Film Formation: This adsorption process forms a dense, semi-solid molecular film that adheres strongly to the surfaces of moving parts.

-

Wear Reduction: Under boundary lubrication conditions, where the hydrodynamic oil film is too thin to prevent asperity (microscopic peak) contact, this adsorbed ester layer acts as a physical barrier. It prevents direct metal-to-metal contact, thereby minimizing adhesive wear and reducing friction.[5]

Sources

- 1. cargill.com [cargill.com]

- 2. functionalproducts.com [functionalproducts.com]

- 3. lube-media.com [lube-media.com]

- 4. Synthetic Esters: Engineered to Perform [machinerylubrication.com]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. tri-iso.com [tri-iso.com]

- 7. Identifying safer anti-wear triaryl phosphate additives for jet engine lubricants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4589990A - Mist lubricant compositions - Google Patents [patents.google.com]

- 9. exxonmobilchemical.com [exxonmobilchemical.com]

- 10. researchgate.net [researchgate.net]

- 11. stle.org [stle.org]

- 12. EP0157583A2 - Oil based lubricant compostions - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. On the Difference in the Action of Anti-Wear Additives in Hydrocarbon Oils and Vegetable Triglycerides [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. SAE International | Advancing mobility knowledge and solutions [sae.org]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Tripropyl Benzene-1,2,4-tricarboxylate Dielectric Fluids

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and dielectric evaluation of tripropyl benzene-1,2,4-tricarboxylate, a high-performance ester-based fluid. Tripropyl benzene-1,2,4-tricarboxylate, also known as tripropyl trimellitate, is gaining prominence for applications requiring high thermal stability, low volatility, and excellent insulating properties.[1][2] This document is intended for researchers and chemical engineers, offering in-depth protocols and the scientific rationale behind key process decisions, ensuring both reproducibility and a foundational understanding of the underlying chemistry.

Introduction: The Rationale for Tripropyl Trimellitate in Dielectric Applications

The increasing demands of modern electronics and high-voltage equipment necessitate the development of advanced dielectric fluids.[3] Synthetic esters, such as tripropyl benzene-1,2,4-tricarboxylate, represent a significant advancement over traditional mineral oils, offering superior fire safety, thermal stability, and biodegradability.[3] The molecular structure of tripropyl trimellitate, featuring a stable aromatic core and three flexible propyl ester chains, imparts a unique combination of properties:

-

High Thermal and Oxidative Stability: The benzene ring provides a robust chemical backbone resistant to degradation at elevated temperatures.

-

Low Volatility: The relatively high molecular weight (336.38 g/mol ) results in a low vapor pressure, which is critical for long-term performance in sealed systems.

-

Excellent Dielectric Properties: The ester groups provide the necessary polarity for good insulating characteristics while the overall structure maintains low dielectric loss.

This guide details the direct esterification of trimellitic anhydride with n-propanol, a robust and industrially relevant synthetic pathway.[4][5]

Synthesis Pathway: Direct Esterification

The synthesis of tripropyl benzene-1,2,4-tricarboxylate is most efficiently achieved via the Fischer-Speier esterification of trimellitic anhydride with n-propanol. This is a condensation reaction catalyzed by a strong acid, where water is produced as a byproduct.[6]

Foundational Principles & Experimental Causality

-

Choice of Starting Material: Trimellitic anhydride is the preferred acylating agent over trimellitic acid. The anhydride is more reactive and its reaction with the first equivalent of alcohol is a rapid, non-equilibrium ring-opening, which simplifies the initial stage.[7][8] Crucially, using the anhydride eliminates one equivalent of water that would otherwise be formed from the acid, making it easier to drive the reaction to completion.[9]

-

Role of the Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), is essential. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid groups, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[10] This significantly increases the reaction rate.

-

Reaction Equilibrium Management: Esterification is a reversible process.[6] To achieve a high yield of the triester, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's principle. This is accomplished through two primary strategies:

-

Excess Reagent: Using a stoichiometric excess of n-propanol increases the concentration of one of the reactants.

-

Removal of Water: Continuous removal of the water byproduct is the most effective method. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by performing the reaction under vacuum at elevated temperatures.[11]

-

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis, purification, and analysis of tripropyl trimellitate.

Detailed Synthesis Protocol

Materials & Equipment:

-

Trimellitic anhydride (1 mol equivalent)

-

n-Propanol (4-5 mol equivalents, reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) (0.01-0.02 mol equivalents)

-

Toluene (optional, for azeotropic removal of water)

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Reflux condenser and Dean-Stark apparatus

-

Thermometer and nitrogen inlet

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, reflux condenser fitted with a Dean-Stark trap, and a thermometer. Ensure the system is under a gentle flow of inert gas (nitrogen).

-

Charging Reactants: To the flask, add trimellitic anhydride (1 mol eq.), n-propanol (4-5 mol eq.), and toluene (if used, approximately 40% of the alcohol volume).

-

Initiation: Begin stirring and gently heat the mixture. Once the solids have dissolved, carefully add the acid catalyst (e.g., H₂SO₄) dropwise.

-

Reaction: Heat the mixture to a steady reflux (typically 140-180°C, depending on the solvent).[6] Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene or n-propanol.

-

Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours). The reaction can also be monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value is below a target threshold (e.g., < 0.5 mg KOH/g).

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Purification and Isolation

Purification is a critical step to remove unreacted starting materials, the acid catalyst, and colored impurities, which could adversely affect the final dielectric properties.[6][12]

Detailed Purification Protocol

Materials & Equipment:

-

Crude reaction mixture

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator and/or vacuum distillation setup

Procedure:

-

Catalyst Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of 5% NaHCO₃ solution and shake gently, venting frequently to release CO₂ gas. Continue washing until the aqueous layer is no longer acidic (test with pH paper).[6][12]

-

Aqueous Wash: Separate the organic layer and wash it twice with equal volumes of deionized water, followed by one wash with brine to break any emulsions and aid in the removal of dissolved water.

-

Drying: Transfer the organic layer to a clean flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 20-30 minutes until the liquid is clear.

-

Solvent Removal: Filter the dried solution to remove the desiccant. Remove the excess n-propanol and toluene using a rotary evaporator.

-

Final Purification: For high-purity dielectric fluid, the residual oil should be purified by vacuum distillation to separate the tripropyl trimellitate from any less volatile impurities.[13] Alternatively, treatment with activated clay can be performed to remove residual catalyst and color bodies.[13]

Characterization of Tripropyl Benzene-1,2,4-tricarboxylate

Structural confirmation and purity assessment are performed using standard spectroscopic techniques.[14]

Reaction Scheme

Caption: Simplified esterification of trimellitic anhydride to the target triester product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the purified product.

| Analysis Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Aromatic Protons: Multiplets in the range of δ 7.5-8.5 ppm.Methylene Protons (-OCH₂-): Triplets around δ 4.3 ppm.Methylene Protons (-CH₂-CH₃): Sextets around δ 1.8 ppm.Methyl Protons (-CH₃): Triplets around δ 1.0 ppm. |

| ¹³C NMR (CDCl₃) | Carbonyl Carbons (C=O): Peaks in the range of δ 165-170 ppm.Aromatic Carbons: Peaks between δ 128-135 ppm.Methylene Carbons (-OCH₂-): Peak around δ 68 ppm.Methylene Carbons (-CH₂-CH₃): Peak around δ 22 ppm.Methyl Carbons (-CH₃): Peak around δ 10 ppm. |

| FT-IR (neat film) | C=O Stretch (Ester): Strong, sharp peak around 1725-1740 cm⁻¹.C-O Stretch (Ester): Strong peak around 1250-1300 cm⁻¹.Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.Absence of: Broad O-H stretch from carboxylic acid (3000-3300 cm⁻¹). |

| Mass Spec. (EI) | Molecular Ion (M⁺): Expected at m/z = 336.38. Characteristic fragmentation patterns corresponding to the loss of propyl and carboxylate groups will also be observed. |

Evaluation of Dielectric Properties

As a dielectric fluid, the material must exhibit specific electrical insulating and thermal properties.[15] The following protocols outline the fundamental tests required.

Key Parameters & Testing Protocols

| Property | Significance | Standard Test Method (Example) | Protocol Summary |

| Dielectric Strength | Indicates the fluid's ability to withstand electrical stress without breakdown. A higher value is desirable. | ASTM D877 / ASTM D1816 | A sample of the fluid is placed between two electrodes, and the voltage is increased at a controlled rate until breakdown (arcing) occurs. The breakdown voltage is recorded. |

| Dielectric Constant (Permittivity) | A measure of a material's ability to store electrical energy in an electric field. Important for capacitor applications. | ASTM D924 | The capacitance of a test cell is measured with the fluid and then with air (or vacuum). The ratio of these capacitances gives the dielectric constant. |

| Dissipation Factor (tan δ) | Represents the energy lost as heat within the dielectric. A lower value indicates a more efficient insulator. | ASTM D924 | Measured simultaneously with the dielectric constant, it quantifies the inefficiency of the dielectric material by measuring the phase angle between voltage and current. |

| Volume Resistivity | Measures the resistance to leakage current directly through the fluid. A very high value is required for good insulation. | ASTM D1169 | A defined DC voltage is applied across a test cell containing the fluid, and the resulting current is measured. Resistivity is calculated using Ohm's law and the cell geometry. |

Typical Property Values

The following are typical, non-guaranteed values for a high-purity tripropyl benzene-1,2,4-tricarboxylate fluid.

| Property | Typical Value | Units |

| Dielectric Strength | > 40 | kV (2.5 mm gap) |

| Dielectric Constant (@ 60 Hz, 25°C) | 4.0 - 5.0 | - |

| Dissipation Factor (@ 60 Hz, 25°C) | < 0.01 | - |

| Volume Resistivity (@ 25°C) | > 1 x 10¹² | Ohm·cm |

| Flash Point | > 200 | °C |

| Viscosity (@ 40°C) | 25 - 35 | cSt |

Conclusion

This application guide provides a robust and scientifically grounded methodology for the preparation and evaluation of tripropyl benzene-1,2,4-tricarboxylate. By understanding the chemical principles behind each step—from the selection of reagents to the intricacies of purification and characterization—researchers can reliably synthesize high-quality dielectric fluids tailored for demanding applications. The protocols herein are designed to be self-validating, ensuring that the final product meets the stringent performance criteria required for advanced electrical insulation.

References

- Process for purifying esters. (n.d.). Google Patents.

- Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready.

- The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. (2025, December 5). BASTONE.

- TRIMELLITIC ANHYDRIDE. (n.d.).

- How to purify esterefication product? (2016, April 15). ResearchGate.

- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate.

- The Evolving Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate: An In-depth Technical Guide. (n.d.). Benchchem.

- Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). (2026, January 28). MDPI.

- An In-depth Technical Guide to the Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate. (n.d.). Benchchem.

- Tripropyl Trimellitate | 1528-54-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- An In-depth Technical Guide to Trihexyl Benzene-1,2,4-tricarboxylate: Structure, Properties, and Applications. (n.d.). Benchchem.

- Process of preparing trimellitic anhydride. (n.d.). Google Patents.

- Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. (2023, April 17). PMC.

- Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. (2023, April 17). ACS Omega.

- Solutions for high-performing dielectric fluids for thermal management. (n.d.). Perstorp.

- Dielectric fluid - contact cooling for electrics and electronics. (n.d.). Acota.

Sources

- 1. manavchem.com [manavchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. perstorp.com [perstorp.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US2971011A - Process of preparing trimellitic anhydride - Google Patents [patents.google.com]

- 10. bastone-plastics.com [bastone-plastics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US4304925A - Process for purifying esters - Google Patents [patents.google.com]

- 14. Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate) | MDPI [mdpi.com]

- 15. Dielectric fluid - contact cooling for electrics and electronics [staging.acota.co.uk]

Catalytic Synthesis of Tripropyl Trimellitate: Application Notes and Protocols for Researchers

Introduction

Tripropyl trimellitate, a triester of trimellitic acid, is a compound of significant interest across various industrial and research sectors. Its utility as a plasticizer, lubricant, and specialty solvent necessitates robust and efficient synthetic methodologies. This document provides a comprehensive guide to the catalytic synthesis of tripropyl trimellitate, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this guide delves into the rationale behind experimental choices, ensuring a deep, applicable understanding of the synthetic processes.

The synthesis of tripropyl trimellitate is primarily achieved through the esterification of trimellitic anhydride with propanol. The selection of an appropriate catalyst is paramount, as it profoundly influences reaction kinetics, product yield, and purity. This application note will explore various catalytic systems, offering detailed protocols and insights into process optimization.

Theoretical Framework: The Esterification of Trimellitic Anhydride

The core reaction for the production of tripropyl trimellitate is the esterification of trimellitic anhydride with three equivalents of propanol. This reaction can be catalyzed by a variety of acidic catalysts. The overall reaction is depicted below:

The mechanism of acid-catalyzed esterification generally involves the protonation of the carbonyl oxygen of the anhydride by the acid catalyst.[1][2][3] This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of propanol.[1][4] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. This process is repeated for all three carboxylic acid groups of the trimellitic acid moiety.[1]

To drive the reaction towards the formation of the triester, it is crucial to remove the water produced as a byproduct. This is typically achieved by azeotropic distillation.[1][5]

Catalytic Systems for Tripropyl Trimellitate Synthesis

The choice of catalyst is a critical determinant of the reaction's efficiency and the quality of the final product. Both homogeneous and heterogeneous catalysts are employed in the synthesis of trimellitate esters.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity.

-

p-Toluenesulfonic Acid (p-TSA): A widely used, cost-effective, and efficient catalyst for esterification reactions.[1]

-

Sulfuric Acid (H₂SO₄): A strong mineral acid that effectively catalyzes the reaction but can lead to side reactions and corrosion issues.[6][7]

-

Titanate Catalysts (e.g., Tetrabutyl Titanate): These organometallic catalysts offer high activity and selectivity.[1][8]

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering the significant advantage of easy separation and potential for recycling.[7][9]

-

Solid Acid Resins: Ion-exchange resins with sulfonic acid groups provide acidic sites for catalysis and can be easily filtered from the reaction mixture.

-

Metal Oxides: Solid oxides such as zirconia, titania, and tin oxide have demonstrated catalytic activity in esterification reactions.[10][11][12]

-

Zeolites: These microporous aluminosilicates can be shape-selective catalysts, offering potential for improved product selectivity.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of tripropyl trimellitate using different catalytic systems.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol outlines a standard laboratory-scale synthesis using the common and effective catalyst, p-TSA.

Materials:

-

Trimellitic Anhydride (1 mol equivalent)

-

n-Propanol (3.5 mol equivalents)

-

p-Toluenesulfonic acid monohydrate (0.5-2 mol % relative to trimellitic anhydride)

-

Toluene (as azeotropic solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, add trimellitic anhydride, n-propanol, and toluene.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent and excess propanol under reduced pressure using a rotary evaporator to obtain crude tripropyl trimellitate. Further purification can be achieved by vacuum distillation.[1]

Workflow for p-TSA Catalyzed Synthesis:

Caption: Workflow for p-TSA catalyzed synthesis of tripropyl trimellitate.

Protocol 2: Synthesis using a Solid Acid Catalyst (e.g., Sulfated Zirconia)

This protocol illustrates the use of a recyclable heterogeneous catalyst, which simplifies product purification.

Materials:

-

Trimellitic Anhydride (1 mol equivalent)

-

n-Propanol (3.5 mol equivalents)

-

Sulfated Zirconia (5-10 wt% of trimellitic anhydride)

-

Toluene (as azeotropic solvent)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Activation: Activate the sulfated zirconia catalyst by heating at a high temperature (e.g., 550 °C) for several hours under a stream of dry air.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, add trimellitic anhydride, n-propanol, toluene, and the activated sulfated zirconia catalyst.

-

Reaction: Heat the mixture to reflux and collect the water of reaction in the Dean-Stark trap. Monitor the reaction until completion.

-

Catalyst Recovery:

-

Cool the reaction mixture to room temperature.

-

Separate the solid catalyst by filtration. The catalyst can be washed with a solvent (e.g., toluene), dried, and reactivated for future use.

-

-

Purification: Remove the solvent and excess propanol from the filtrate under reduced pressure using a rotary evaporator. Further purification can be achieved by vacuum distillation.

Workflow for Solid Acid Catalyzed Synthesis:

Caption: Workflow for solid acid catalyzed synthesis of tripropyl trimellitate.

Optimization of Process Parameters

To maximize the yield and purity of tripropyl trimellitate, several process parameters can be optimized.[13][14][15]

Table 1: Key Parameters for Optimization

| Parameter | Rationale for Optimization | Typical Range |

| Catalyst Loading | Influences reaction rate; higher loading can increase rate but also side reactions and cost. | 0.1 - 5 mol% (homogeneous) 1 - 10 wt% (heterogeneous) |

| Reactant Molar Ratio | An excess of propanol is used to shift the equilibrium towards product formation. | 1:3.1 to 1:4 (Trimellitic Anhydride : Propanol)[5] |

| Reaction Temperature | Affects reaction rate; higher temperatures increase the rate but can lead to decomposition or side reactions. | 120 - 220 °C |

| Reaction Time | Determined by the time required to collect the theoretical amount of water. | 2 - 8 hours |

| Azeotropic Solvent | The choice of solvent affects the efficiency of water removal. | Toluene, Xylene |

Characterization of Tripropyl Trimellitate

The identity and purity of the synthesized tripropyl trimellitate should be confirmed using appropriate analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and confirm the molecular weight.[6][16] | A major peak corresponding to the molecular weight of tripropyl trimellitate (336.38 g/mol ). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. | Characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure. | Signals corresponding to the aromatic protons and the propyl ester groups. |

| Acid Value Titration | To quantify residual unreacted carboxylic acid groups.[8] | A low acid value indicates a high degree of esterification. |

Conclusion

The catalytic synthesis of tripropyl trimellitate is a well-established yet optimizable process. The choice of catalyst, whether homogeneous or heterogeneous, significantly impacts the reaction efficiency and downstream processing. By carefully controlling reaction parameters such as temperature, reactant ratio, and catalyst loading, researchers can achieve high yields of pure product. The protocols and insights provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of tripropyl trimellitate in a research setting.

References

- BASTONE. (2025, December 5).

- Admin. (2023, October 23). How is TOTM synthesized or manufactured.

- CN105175256A - Production method for trioctyl trimellitate - Google P

- Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. (2015, February 27).

- CN102924279B - A kind of process for catalytic synthesis of trioctyl trimellitate - Google P

- CN110156599A - A kind of preparation method of trimellitate - Google P

- PLASTICIZER COMPOSITION AND RESIN COMPOSITION COMPRISING SAME - European P

- Tripropyl Trimellitate | 1528-54-7 | Tokyo Chemical Industry (India) Pvt. Ltd.

- CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google P

- US3183248A - Esters of trimellitic anhydride - Google P

- Trioctyl trimellit

- Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy | Request PDF.

- CN103214372A - Synthesis method of tridecyl trimellitate - Google P

- acid catalyzed esterific

- Transesterification. (2022, November 10). Master Organic Chemistry.

- Kopch, V. P. (2022, April 25).

- Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI.

- Acid-catalyzed transesterific

- Tripropyl Trimellitate 1528-54-7 | TCI AMERICA. TCI Chemicals.

- Cao, Z. (2015).

- Catalyst Selection for Monotridecyl Trimellitate Esterification: Applic

- Synthesis of phthalate and trimellitate esters | Download Scientific Diagram.

- Trioctyl trimellitate (TOTM). Penpet Petrochemical Trading GmbH.

- Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. (2023, April 17). PMC.

- CN101871916B - Method for measuring purity of trioctyl trimellitate - Google P

- Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid.

- Advancements in solid acid catalysts for ecofriendly and economically viable synthesis of biodiesel. Digital Showcase.

- Acid-catalyzed ester hydrolysis (video). Khan Academy.

- Optimization of Production Process Parameters of DLP Type 3D Printer Design for Product Roughness Value. (2021, February 9).

- OPTIMIZATION OF PROCESS PARAMETERS OF FUSED DEPOSITION MODELLING AND METHODS: A REVIEW. Jurnal Teknologi (Sciences & Engineering).

- Optimization of a combined wet milling process in order to produce poly(vinyl alcohol) stabilized nanosuspension. (2018, May 31). Dove Medical Press.

Sources

- 1. bastone-plastics.com [bastone-plastics.com]

- 2. acid catalyzed esterification: Topics by Science.gov [science.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 6. gst-chem.com [gst-chem.com]

- 7. mdpi.com [mdpi.com]

- 8. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]

- 9. digitalshowcase.oru.edu [digitalshowcase.oru.edu]

- 10. CN102924279B - A kind of process for catalytic synthesis of trioctyl trimellitate - Google Patents [patents.google.com]

- 11. CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google Patents [patents.google.com]

- 12. Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof (2015) | Cao Zhengguo | 4 Citations [scispace.com]

- 13. Optimization of Production Process Parameters of DLP Type 3D Printer Design for Product Roughness Value | Atlantis Press [atlantis-press.com]

- 14. OPTIMIZATION OF PROCESS PARAMETERS OF FUSED DEPOSITION MODELLING AND METHODS: A REVIEW | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]

- 15. dovepress.com [dovepress.com]

- 16. CN101871916B - Method for measuring purity of trioctyl trimellitate - Google Patents [patents.google.com]

Application Notes and Protocols for Polymer Blending with Tripropyl Benzene-1,2,4-tricarboxylate

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the incorporation of tripropyl benzene-1,2,4-tricarboxylate into polymer matrices. Tripropyl benzene-1,2,4-tricarboxylate, a member of the trimellitate ester family, serves as a versatile plasticizer, enhancing the flexibility, processability, and low-temperature performance of a variety of polymers. This document elucidates the mechanistic principles of plasticization, offers step-by-step protocols for both melt blending and solvent casting, and details essential characterization techniques to validate the performance of the resulting polymer blends. The protocols provided are grounded in established polymer processing principles and can be adapted for various research and development applications.

Introduction: The Role of Tripropyl Benzene-1,2,4-tricarboxylate in Polymer Modification

Tripropyl benzene-1,2,4-tricarboxylate is an organic ester utilized as a plasticizer in polymer formulations. Its molecular structure, featuring a central benzene ring with three carboxylate ester groups, imparts desirable properties such as improved flexibility and durability to otherwise rigid polymers.[1] Primarily used in polyvinyl chloride (PVC) applications, it enhances elongation properties, impact resistance, and transparency.[1] Its function is to intercalate between polymer chains, thereby increasing the free volume and reducing intermolecular forces. This leads to a lower glass transition temperature (Tg) and a more pliable material. The selection of a plasticizer with an appropriate alkyl chain length is crucial, as it influences the plasticizing efficiency, thermal stability, and migration resistance of the final product.[2][3]

Mechanism of Action: Plasticization with Tripropyl Benzene-1,2,4-tricarboxylate

The plasticizing effect of tripropyl benzene-1,2,4-tricarboxylate is primarily a physical phenomenon. The plasticizer molecules, being smaller than the polymer chains, position themselves between the macromolecules. This spacing reduces the cohesive forces between the polymer chains, allowing them to move more freely relative to one another. The result is a decrease in the material's modulus and an increase in its elongation at break. The effectiveness of a plasticizer is dependent on its compatibility with the polymer, which is influenced by factors such as polarity and molecular structure.[4]

Caption: Mechanism of polymer plasticization.

Polymer Blending Protocols

The following sections provide detailed protocols for incorporating tripropyl benzene-1,2,4-tricarboxylate into polymer matrices using both melt blending and solvent casting techniques.

Melt Blending Protocol for Polyvinyl Chloride (PVC)

Melt blending is a common industrial method for producing plasticized polymers. This protocol is adapted from established procedures for similar trimellitate plasticizers and is suitable for laboratory-scale twin-screw extruders or two-roll mills.[1][5]

Materials and Equipment:

-

PVC resin (e.g., K-value 67-70)

-

Tripropyl benzene-1,2,4-tricarboxylate

-

Thermal stabilizer (e.g., Ca/Zn or organotin-based)

-

Lubricants (internal and external)

-

High-speed mixer or ribbon blender

-

Two-roll mill or twin-screw extruder

-

Compression molding press

Protocol:

-

Dry Blending:

-

Accurately weigh the PVC resin and any solid additives (stabilizers, lubricants).

-

In a high-speed mixer, combine the solid components and mix at a low speed.

-

Gradually increase the mixer speed, allowing frictional heat to raise the temperature to approximately 70-80°C.[5]

-

Slowly add the pre-weighed tripropyl benzene-1,2,4-tricarboxylate to the heated powder blend.

-

Continue mixing until a homogenous, free-flowing dry blend is achieved. The final temperature of the dry blend should be around 110-120°C.[1]

-

Cool the dry blend to room temperature before melt processing.

-

-

Melt Compounding:

-

Set the temperature profile of the two-roll mill or extruder. For a two-roll mill, a temperature of 160-175°C is a good starting point.[1] For a twin-screw extruder, a progressive temperature profile from feed zone to die is recommended (e.g., 150°C to 180°C).

-

Feed the dry blend into the heated equipment.

-

On a two-roll mill, continuously cut and fold the material for 5-10 minutes to ensure homogeneity.[1] In an extruder, the screw design and rotation speed will determine the mixing efficiency.

-

Once a uniform melt is obtained, the material can be sheeted off the mill or extruded through a die.

-

-

Specimen Preparation:

-

For material characterization, compression mold the compounded material into test specimens (e.g., tensile bars, disks for DMA).

-

Preheat the compression press to 170-185°C.[1]

-

Place the material in the mold, apply low pressure for a 3-5 minute preheating period, then increase the pressure to 10-15 MPa for 5-10 minutes.[1]

-

Cool the mold under pressure to room temperature before demolding.

-

Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[1]

-

Caption: Workflow for melt blending of PVC.

Solvent Casting Protocol for Polymer Films

Solvent casting is a versatile laboratory technique for preparing thin polymer films with high optical clarity.[6][7] This method is suitable for a wide range of soluble polymers.

Materials and Equipment:

-

Polymer (e.g., Polylactic Acid - PLA, Cellulose Acetate)

-

Tripropyl benzene-1,2,4-tricarboxylate

-

Volatile solvent (e.g., chloroform, dichloromethane, acetone - solvent choice is polymer dependent)

-

Glass petri dish or other flat casting surface

-

Magnetic stirrer and stir bar

-

Leveling surface

-

Ventilated drying oven or fume hood

Protocol:

-

Solution Preparation:

-

Dissolve the polymer in the chosen solvent to create a solution of desired concentration (e.g., 5-10 wt%). Stir until the polymer is fully dissolved.[8]

-

In a separate container, dissolve the desired amount of tripropyl benzene-1,2,4-tricarboxylate in a small amount of the same solvent.

-

Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained.

-

-

Film Casting:

-

Place the casting surface on a level platform to ensure uniform film thickness.

-

Pour the polymer solution onto the casting surface. The volume of solution will determine the final film thickness.

-

Cover the casting surface with a perforated lid or place it in a partially covered container to allow for slow solvent evaporation. This helps to prevent the formation of defects in the film.[8]

-

-

Drying:

-

Film Removal:

-

Once completely dry, carefully peel the film from the casting surface.

-

Characterization of Plasticized Polymers

To evaluate the efficacy of tripropyl benzene-1,2,4-tricarboxylate as a plasticizer, a suite of characterization techniques should be employed.

| Technique | Property Measured | Expected Outcome with Plasticizer |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Decrease in Tg, indicating increased polymer chain mobility.[9] |

| Thermogravimetric Analysis (TGA) | Thermal Stability | Onset of degradation temperature may be slightly altered.[1] |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic Properties (Storage Modulus, Loss Modulus, Tan Delta) | Decrease in storage modulus in the glassy region, shift of the tan delta peak to a lower temperature. |

| Tensile Testing | Mechanical Properties (Tensile Strength, Elongation at Break, Young's Modulus) | Decrease in tensile strength and Young's modulus, significant increase in elongation at break.[10] |

| Hardness Testing (Shore A/D) | Hardness | Decrease in hardness.[11] |

Data Presentation and Interpretation

The following table provides a hypothetical comparison of the properties of a rigid polymer before and after plasticization with tripropyl benzene-1,2,4-tricarboxylate. The actual values will depend on the specific polymer and the concentration of the plasticizer used.

| Property | Unplasticized Polymer | Plasticized Polymer (e.g., 40 phr) |

| Glass Transition Temperature (Tg) | ~80°C | ~30°C |

| Tensile Strength | ~50 MPa | ~20 MPa |

| Elongation at Break | ~5% | ~250% |

| Shore D Hardness | ~80 | ~60 (Shore A ~90) |

Conclusion

Tripropyl benzene-1,2,4-tricarboxylate is an effective plasticizer for modifying the properties of various polymers. The protocols outlined in this guide provide a robust framework for the successful incorporation of this additive through both melt blending and solvent casting techniques. Proper characterization of the resulting polymer blends is essential to validate the desired performance enhancements. The choice of blending method and the concentration of the plasticizer should be optimized based on the specific polymer system and the intended application.

References

-

Characterization of Engineering Plastics Plasticized Using Supercritical CO2. PMC - NIH. Available from: [Link]

-

Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). PMC. Available from: [Link]

-

The Impact of Plasticizer Levels in Hardening PVC Plastic. ResearchGate. Available from: [Link]

-

Solvent Film Casting—A Versatile Technology for Specialty Films. The Society of Vacuum Coaters. Available from: [Link]

-

How to prepare PLA film using the solution casting method? ResearchGate. Available from: [Link]

-

Solvent casting method for film production with quality control... ResearchGate. Available from: [Link]

- WO2006100829A1 - Polymer film and solution casting method for producing thereof. Google Patents.

-

Solution Casting | Plastics. AMETEK Surface Vision. Available from: [Link]

-

Polymer characterization techniques – an introduction. Malvern Panalytical. Available from: [Link]

-

How PVC blends are prepared. Oxoplast. Available from: [Link]

-

Polymer Characterization Techniques. ResolveMass Laboratories Inc. Available from: [Link]

-

Designing bio-based plasticizers: Effect of alkyl chain length on plasticization properties of isosorbide diesters in PVC blends. ResearchGate. Available from: [Link]

-

Influence of Alkyl Chain Length and Branching on the Plasticizing Properties of 2,5‐Thiophenedicarboxylate Plasticizers in PVC. ResearchGate. Available from: [Link]

-

Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers. PubMed. Available from: [Link]

- WO2013048775A1 - Process for mixing polyvinyl chloride with a bio-based plasticizer. Google Patents.

-

Practical Considerations in mixing of Plasticized PVC Dry Blend Compound for Extruded Products. Kanademy. Available from: [Link]

-

The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. specialchem.com [specialchem.com]

- 5. How PVC blends are prepared - Oxoplast [oxoplast.com]

- 6. svc.org [svc.org]

- 7. Solution Casting | Plastics | AMETEK Surface Vision [ameteksurfacevision.com]

- 8. researchgate.net [researchgate.net]

- 9. measurlabs.com [measurlabs.com]

- 10. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tripropyl Benzene-1,2,4-tricarboxylate

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of tripropyl benzene-1,2,4-tricarboxylate. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, ensuring you have the expertise to adapt and refine your experimental approach for maximum success.

The primary industrial route to synthesizing tripropyl benzene-1,2,4-tricarboxylate is through the direct esterification of trimellitic anhydride with n-propanol. This process, a variation of the classic Fischer-Speier esterification, involves reacting the anhydride with three equivalents of the alcohol, typically at elevated temperatures and with the aid of a catalyst.[1] The key to achieving high yields lies in effectively managing the reaction equilibrium.

Core Synthesis and Troubleshooting Workflow

The diagram below outlines the general workflow for the synthesis and the key decision points for troubleshooting common issues.

Caption: General workflow and troubleshooting decision points for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My final yield of tripropyl benzene-1,2,4-tricarboxylate is consistently low. What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue, and it typically stems from the reversible nature of the Fischer esterification reaction.[2][3] To maximize product formation, the reaction equilibrium must be actively shifted towards the products. Here are the primary factors to investigate:

-

Inefficient Water Removal: The esterification reaction produces one mole of water for each ester bond formed. According to Le Châtelier's Principle, this water must be removed to prevent the reverse reaction (hydrolysis) and drive the synthesis to completion.[3]

-

Solution: Employ a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene or even excess n-propanol) to continuously remove water from the reaction mixture. For higher boiling point syntheses, applying a vacuum can also be effective in removing water and other volatile byproducts.

-

-

Suboptimal Reactant Stoichiometry: While the stoichiometric requirement is a 1:3 molar ratio of trimellitic anhydride to n-propanol, using a slight excess of the alcohol can help shift the equilibrium towards the triester.

-

Solution: Increase the molar ratio of n-propanol to trimellitic anhydride. A ratio of 1:3.5 or even 1:4 can significantly improve the yield. The excess alcohol also serves as a solvent.[4]

-

-

Catalyst Inefficiency or Deactivation: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5]

-

Solution: Ensure your catalyst is active and used in the correct concentration. If using sulfuric acid or p-toluenesulfonic acid (p-TsOH), ensure they are not hydrated. For titanate catalysts like tetrabutoxytitanium, which are effective at higher temperatures, prevent premature hydrolysis by adding them only after the initial heating of the reactants.

-

Question 2: My final product is contaminated with significant amounts of mono- and dipropyl esters. How can I ensure the reaction goes to full tri-substitution?

Answer: The presence of partially esterified intermediates indicates an incomplete reaction. The esterification occurs in a stepwise manner, and achieving full conversion to the triester requires sufficient time and energy.

-

Reaction Time and Temperature: The final esterification step is often the slowest due to increased steric hindrance.

-

Solution: Increase the reaction time and/or temperature. Monitor the reaction's progress by periodically taking samples and measuring the acid value via titration. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 0.5 mg KOH/g). A typical reaction time is 3-10 hours at temperatures ranging from 100°C to 220°C, depending on the catalyst and setup.[1]

-

The reaction mechanism below illustrates the stepwise nature of the esterification.

Caption: Mechanism of Fischer-Speier Esterification.[3][4][5]

Question 3: The purified product has a yellow or brown tint. What causes this discoloration and how can I obtain a colorless product?

Answer: Discoloration is usually a result of thermal degradation or side reactions occurring at high temperatures.

-

Solution:

-

Optimize Temperature: Avoid excessively high reaction temperatures. While higher temperatures increase the reaction rate, they can also promote side reactions. Find the minimum temperature that allows for a reasonable reaction time.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products at high temperatures.

-

Purification: After the initial work-up, the crude product can be treated with a small amount of activated carbon and/or diatomaceous earth, followed by filtration, to remove colored impurities.

-

Frequently Asked Questions (FAQs)

Q1: Should I start with trimellitic acid or trimellitic anhydride? Trimellitic anhydride is generally the preferred starting material.[6] Its anhydride group is more reactive than a carboxylic acid, and the initial ring-opening reaction with one molecule of propanol is rapid and does not produce water. This simplifies the initial phase of the reaction. Trimellitic acid can be used, but it will generate an additional equivalent of water that must be removed.

Q2: What is the most effective catalyst for this synthesis? The choice of catalyst depends on the desired reaction temperature and equipment.

-

Brønsted Acids (H₂SO₄, p-TsOH): Effective at lower temperatures (100-150°C). They are inexpensive but can be corrosive and may require a neutralization step during work-up.[1][5]

-

Lewis Acids (e.g., Tetrabutoxytitanium): These are often used in industrial settings and are effective at higher temperatures (180-240°C). They can lead to cleaner reactions but are more expensive.

| Catalyst Type | Typical Temp. (°C) | Advantages | Disadvantages |

| Sulfuric Acid | 100 - 140 | Low cost, high activity | Corrosive, difficult to remove |

| p-TsOH | 110 - 150 | Solid, easier to handle | Less active than H₂SO₄ |

| Titanates | 180 - 240 | High efficiency, fewer byproducts | Higher cost, moisture sensitive |

Q3: What is a reliable, step-by-step protocol for this synthesis? The following is a general laboratory-scale protocol for direct esterification.

Experimental Protocol: Synthesis of Tripropyl Benzene-1,2,4-tricarboxylate

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

-

Charging Reactants: Charge the flask with trimellitic anhydride (1.0 mol) and n-propanol (3.5 mol).

-

Catalyst Addition: Begin stirring and add the acid catalyst (e.g., 0.5-1% w/w p-toluenesulfonic acid relative to the anhydride).

-